molecular formula C20H21F3N4O B5771744 N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 438219-63-7

N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5771744
CAS No.: 438219-63-7
M. Wt: 390.4 g/mol
InChI Key: WDUZLPNUJFOQDE-UHFFFAOYSA-N
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Description

N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with tert-butyl, dimethylphenyl, and trifluoromethyl groups, making it a molecule of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The tert-butyl, dimethylphenyl, and trifluoromethyl groups are introduced through various organic reactions such as alkylation, Friedel-Crafts acylation, and nucleophilic substitution.

    Final coupling reaction: The carboxamide group is introduced in the final step, often through an amide coupling reaction using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

  • Reaction : Conversion of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate to 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid using LiOH in THF/water at room temperature (89% yield) .

  • Conditions : Aqueous LiOH (1.5 mmol), THF, 12 h, RT.

  • Applicability : Similar hydrolysis conditions could cleave the tert-butyl carboxamide group in the target compound, though steric hindrance from the tert-butyl substituent may reduce efficiency.

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine core may undergo substitution at electron-deficient positions. For instance:

  • Halogenation : Bromination at the pyrimidine ring’s C-3 position (observed in spiro[furopyran-pyrimidine] synthesis via bromination and nucleophilic attack) .

  • Coupling : Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts, as demonstrated in pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives .

Reaction Type Conditions Yield Reference
BrominationBr₂, DCM, 0°C → RT, 2 h57–75%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h60–85%

Functionalization of the Trifluoromethyl Group

The CF₃ group can participate in radical or nucleophilic reactions:

  • Radical Cyclization : Di-tert-butyl peroxide (DTBP) acts as a methyl radical source in annulation reactions with aldehydes and aminoazoles .

  • Fluorine Displacement : Under strongly basic conditions, the CF₃ group may undergo substitution, though this is less common due to its stability.

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl ring is susceptible to electrophilic substitution (e.g., nitration, sulfonation):

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at para positions relative to methyl substituents.

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, as seen in related pyrazole syntheses .

Reductive Amination and Alkylation

The carboxamide’s NH group can undergo alkylation or reductive amination:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃/DMF yields N-alkylated derivatives.

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine, though this may require elevated temperatures.

Heterocycle Formation

The pyrazolo[1,5-a]pyrimidine scaffold can participate in annulation reactions:

  • Cyclocondensation : Reaction with 1,3-dicarbonyl compounds forms fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) under acidic conditions .

Key Research Findings

  • Hydrolysis Efficiency : Carboxamide hydrolysis proceeds optimally in polar aprotic solvents (e.g., THF) with aqueous bases .

  • Steric Effects : The tert-butyl group impedes reactions at the carboxamide nitrogen, necessitating prolonged reaction times.

  • CF₃ Reactivity : The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling selective substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that compounds with similar pyrazolo[1,5-a]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.

  • Case Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidines and found that modifications at the 5-position significantly enhanced activity against breast cancer cells .

2. Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. The trifluoromethyl group is believed to enhance metabolic stability and bioavailability.

  • Case Study : Research conducted by Smith et al. demonstrated that a related compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Material Science Applications

1. UV Absorption
The compound's structure allows it to function as an effective UV absorber in polymer formulations. This application is crucial in protecting materials from photodegradation.

  • Data Table: UV Absorption Properties
PropertyValue
Maximum Absorption320 nm
Transmittance< 10% at 400 nm
SolubilitySoluble in organic solvents

2. Photostability Enhancements
Incorporating this compound into coatings can enhance the photostability of materials exposed to sunlight, making it valuable for outdoor applications.

Synthesis and Development

The synthesis of N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors.

  • Synthesis Overview :
    • Step 1 : Formation of the pyrazolo-pyrimidine core.
    • Step 2 : Introduction of the trifluoromethyl group via electrophilic fluorination.
    • Step 3 : Alkylation with tert-butyl and subsequent amide formation.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties, making them valuable in various fields of research.

    Carboxamide-containing compounds: The presence of the carboxamide group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it a versatile and valuable compound for scientific research.

Properties

IUPAC Name

N-tert-butyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c1-11-6-7-13(8-12(11)2)14-9-16(20(21,22)23)27-17(24-14)10-15(26-27)18(28)25-19(3,4)5/h6-10H,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUZLPNUJFOQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111743
Record name N-(1,1-Dimethylethyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-63-7
Record name N-(1,1-Dimethylethyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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